3-(1-acetyl-1H-indol-3-yl)acrylaldehyde
Description
3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde is a synthetic indole derivative characterized by an acetyl-protected indole core conjugated to an acrylaldehyde group. The acetyl group at the N1 position enhances stability and modulates electronic properties, while the α,β-unsaturated aldehyde moiety contributes to reactivity, enabling participation in Michael additions or Schiff base formation.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23g/mol |
IUPAC Name |
(E)-3-(1-acetylindol-3-yl)prop-2-enal |
InChI |
InChI=1S/C13H11NO2/c1-10(16)14-9-11(5-4-8-15)12-6-2-3-7-13(12)14/h2-9H,1H3/b5-4+ |
InChI Key |
ZISILIDPIRVCTQ-SNAWJCMRSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=O |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=O |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-(1-Acetyl-1H-indol-3-yl)acrylaldehyde
The compound is synthesized primarily through the Knoevenagel condensation reaction, which involves the reaction of indole derivatives with active methylene compounds. This method has been optimized to yield high-purity products efficiently. A typical synthesis route includes:
- Formation of Indole Derivatives : Starting from indole-3-carboxaldehyde, various derivatives are created through condensation reactions.
- Acetylation : The resulting indole derivatives are then acetylated using acetyl chloride to form 1-acetyl-1H-indol-3-yl derivatives.
- Acrylaldehyde Formation : The final step involves the introduction of the acrylaldehyde functional group, yielding this compound with good yields and purity .
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent:
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. The activity of this compound has been assessed against multiple bacterial strains, including drug-resistant strains. The compound's structure suggests it may interact effectively with bacterial enzymes or membranes, leading to inhibition of growth .
Anticancer Properties
Studies have shown that indole-based compounds can demonstrate cytotoxic effects against cancer cell lines. Specifically, this compound has been evaluated for its ability to inhibit tumor cell proliferation. Preliminary data suggest it may possess antimitotic activity, making it a candidate for further development in cancer therapies .
Applications in Drug Development
The unique structure of this compound allows for modifications that could enhance its pharmacological properties. Potential applications include:
- Designing New Antibacterial Agents : Given its antimicrobial properties, this compound could serve as a scaffold for developing new antibiotics.
- Anticancer Drug Development : The promising anticancer activity positions it as a lead compound for further optimization in cancer treatment regimens.
Agrochemical Applications
Indole derivatives are also explored for their potential use in agriculture, particularly as fungicides or herbicides. The application of this compound in agrochemicals can be attributed to:
- Pest Resistance : Its biological activity may extend to protecting crops from fungal infections or pests.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Indole Substituents
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- Structural Features : Fluorophenyl and isopropyl groups at the indole C3 and N1 positions, respectively.
- Key Properties : Crystallographic studies (ORTEP diagram) reveal planar geometry, facilitating interactions with biological targets like tubulin .
(E)-Methyl 3-(1-acetyl-1H-indol-3-yl)acrylate
- Structural Features : Methyl ester replaces the aldehyde group.
- Molecular Formula: C₁₄H₁₃NO₃; Molecular Weight: 243.26 g/mol.
3-(1H-Indol-3-yl)acrylic Acid
Analogues with Heterocyclic Variations
3-(1-Methyl-1H-imidazol-5-yl)acrylaldehyde
- Structural Features : Imidazole ring replaces indole.
- Molecular Formula : C₇H₈N₂O; Molecular Weight: 136.15 g/mol.
- Key Properties : The imidazole’s basicity may enhance solubility in acidic environments, contrasting with indole’s neutral character .
Combretastatin Analogues (Compounds 6 and 7)
- Structural Features: Indole-acrylaldehyde conjugated to aryl groups (e.g., 4-(dimethylamino)phenyl).
- Biological Activity : IC₅₀ values of 0.80 μM (THP-1 leukemia) and 0.37 μM (MCF-7 breast cancer), comparable to paclitaxel. Mechanism involves tubulin polymerization inhibition .
DBID (2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde)
Comparative Analysis Table
Key Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl) enhance stability, while bulky substituents (e.g., isopropyl) influence steric interactions .
- Functional Group Impact : The aldehyde moiety enables covalent binding to biological targets, whereas ester or carboxylic acid groups modulate solubility and distribution .
- Biological Performance : Combretastatin analogues and DBID highlight the importance of conjugated systems and aryl groups in anticancer activity .
Q & A
Q. What are the established synthetic routes for 3-(1-acetyl-1H-indol-3-yl)acrylaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts condensation followed by cyclization and aldehyde introduction. For example, analogous acrylaldehydes are prepared by condensing substituted indoles with acrolein derivatives using POCl₃ in acetonitrile . Oxidation of allylic alcohols with MnO₂ in chloroform is another method, yielding acrylaldehydes with ~80% efficiency . Key factors include solvent choice (e.g., acetonitrile for electrophilic substitution), temperature control (room temperature for oxidation), and stoichiometric ratios of reagents like POCl₃.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- FTIR : Identifies carbonyl (C=O) and aldehyde (CHO) stretches (~1700 cm⁻¹ and ~2800 cm⁻¹, respectively) .
- NMR : ¹H NMR resolves indole protons (δ 7.0–8.5 ppm), acetyl methyl groups (δ ~2.5 ppm), and aldehyde protons (δ ~9.5 ppm). ¹³C NMR confirms sp² carbons (indole ring) and aldehyde carbons (~190 ppm) .
- X-ray crystallography : Determines molecular geometry and confirms the (E)-configuration of the acrylaldehyde moiety .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light or moisture, as indole derivatives are prone to photodegradation and hydrolysis .
Q. What purification strategies are recommended for this compound?
Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. Recrystallization from chloroform or acetonitrile yields high-purity crystals suitable for X-ray studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?
Systematic optimization is required. For example, compare MnO₂-mediated oxidation vs. POCl₃-based condensation by varying reaction time, solvent polarity, and catalyst loadings. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps, while computational modeling (DFT) may explain electronic effects of substituents on indole reactivity.
Q. What role does the acetyl group play in modulating the compound’s reactivity in cross-coupling reactions?
The acetyl group at the indole N1 position enhances electron density at C3 via resonance, facilitating electrophilic substitution. This is critical in reactions like Michael additions or organocatalyzed cascades, where the acrylaldehyde moiety acts as a dienophile . Comparative studies with non-acetylated analogs can validate this effect.
Q. How can crystallographic data inform the design of derivatives with improved bioactivity?
X-ray structures reveal bond angles and conformations that influence intermolecular interactions (e.g., hydrogen bonding with acetyl oxygen). Modifying substituents (e.g., fluorophenyl groups ) can alter crystal packing and solubility, which is vital for bioavailability. Pair crystallography with molecular docking to predict binding affinities to biological targets.
Q. What mechanistic insights explain the compound’s susceptibility to oxidation or nucleophilic attack?
The α,β-unsaturated aldehyde group is electrophilic, making it reactive toward nucleophiles (e.g., amines, thiols). Oxidation studies using MnO₂ suggest radical intermediates, while DFT calculations can map electron distribution to predict sites of reactivity .
Q. How can researchers validate the biological activity of this compound given limited direct data?
Leverage structure-activity relationships (SAR) from related indole-acrylaldehyde derivatives. For example, fluvastatin intermediates with similar scaffolds show cholesterol-lowering effects via HMG-CoA reductase inhibition . Assays like enzyme inhibition (IC₅₀ determination) or cell viability (MTT) can be adapted, with controls for aldehyde reactivity.
Q. What computational tools are recommended for modeling the compound’s interactions in catalytic systems?
Use Gaussian or ORCA for DFT studies to optimize geometry and calculate frontier molecular orbitals (FMO). Molecular dynamics (MD) simulations in solvents like acetonitrile or DMF can predict solvation effects and transition states in organocatalytic reactions .
Methodological Notes
- Data Analysis : Use multivariate statistics (PCA) to correlate synthetic conditions (e.g., solvent, catalyst) with yield/purity .
- Contradiction Resolution : Cross-validate NMR/X-ray data with synthetic protocols to identify impurities or stereochemical anomalies.
- Safety : Refer to GHS guidelines for handling aldehydes (e.g., irritant classification) and ensure fume hood use during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
